Btk-IN-32 is a small-molecule inhibitor specifically designed to target Bruton tyrosine kinase, an essential enzyme involved in the signaling pathways of B-cell receptors. This compound plays a significant role in the development, activation, and survival of B-cells, making it a crucial target for therapeutic interventions in various B-cell malignancies and autoimmune diseases. The molecular formula of Btk-IN-32 is with a molecular weight of 627.2 g/mol. Its IUPAC name is N-[3-(4-benzylpiperazin-1-yl)propyl]-5-[(3-chlorophenyl)methyl]-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxamide .
The products formed from these reactions depend on the specific conditions and reagents used, such as quinoline N-oxide derivatives from oxidation or reduced quinoline derivatives from reduction.
Btk-IN-32 exhibits significant biological activity by irreversibly binding to a cysteine residue at position 481 within the adenosine triphosphate binding site of Bruton tyrosine kinase. This binding inhibits the kinase activity, effectively blocking downstream signaling pathways associated with B-cell activation, proliferation, and survival. The compound has shown promising results in preclinical studies, indicating potent inhibition of Bruton tyrosine kinase and effective suppression of B-cell signaling pathways .
The synthesis of Btk-IN-32 involves several steps that begin with the formation of key intermediates. The synthetic route typically includes:
In an industrial setting, the production follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing high-performance liquid chromatography for purification. Reaction conditions are meticulously controlled to ensure consistency and reproducibility .
Btk-IN-32 has a wide array of applications across various fields:
Studies have demonstrated that Btk-IN-32 interacts specifically with Bruton tyrosine kinase, leading to its inhibition. This interaction is critical in understanding the compound's therapeutic potential against diseases associated with abnormal B-cell signaling. The unique binding characteristics of Btk-IN-32 may provide insights into designing more selective inhibitors with fewer off-target effects .
Btk-IN-32 shares similarities with several other compounds that also target Bruton tyrosine kinase:
| Compound Name | Description |
|---|---|
| Ibrutinib | The first-in-class covalent inhibitor of Bruton tyrosine kinase. |
| Acalabrutinib | A second-generation covalent inhibitor with improved selectivity for Bruton tyrosine kinase. |
| Zanubrutinib | Another second-generation inhibitor known for enhanced potency against Bruton tyrosine kinase. |
Btk-IN-32 is distinguished by its specific binding affinity and selectivity for Bruton tyrosine kinase. It has demonstrated promising results in preclinical studies, indicating potent inhibition capabilities and effective suppression of B-cell signaling pathways. This specificity makes it a valuable tool for studying diseases related to Bruton tyrosine kinase and developing new therapeutic agents targeting this pathway.
Bruton tyrosine kinase plays a nonredundant role in B-cell development, activation, and survival by mediating signals from the B-cell receptor (BCR). Dysregulated BTK activity is implicated in pathogenic processes across chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis. Upon BCR engagement, BTK activates downstream effectors such as nuclear factor-κB (NF-κB) and phospholipase C gamma 2 (PLCγ2), driving proliferation and anti-apoptotic signaling. In autoimmune conditions, BTK overexpression in B-cells and myeloid cells amplifies pro-inflammatory cytokine production, exacerbating tissue damage.
The clinical success of covalent BTK inhibitors like ibrutinib validated BTK as a therapeutic target, but acquired resistance via Cys481 mutations necessitated next-generation agents. Btk-IN-32 addresses this by leveraging a distinct binding mode that stabilizes both full-length BTK and its truncated isoforms, potentially overcoming mutation-driven resistance. Preclinical studies demonstrate its potency in suppressing BCR signaling and downstream oncogenic pathways, positioning it as a candidate for relapsed/refractory B-cell malignancies.
Btk-IN-32’s design integrates a benzo[b]benzothiazepine core substituted with a 3-chlorophenylmethyl group and a benzylpiperazine-propyl carboxamide side chain (Figure 1). Key structural features underpinning its activity include:
Table 1: Structural Features of Btk-IN-32 Versus Benchmark BTK Inhibitors
| Feature | Btk-IN-32 | Ibrutinib | GDC-0853 |
|---|---|---|---|
| Core Structure | Benzothiazepine | Pyrazolopyrimidine | Pyridone |
| Covalent Binding Site | Cys481 | Cys481 | Noncovalent |
| Selectivity (Kinome) | >100-fold over TEC, EGFR | Moderate | High |
| Solubility (LogP) | 3.2 | 4.1 | 2.8 |
Bruton tyrosine kinase inhibitors have demonstrated significant efficacy in preclinical models of chronic lymphocytic leukemia and mantle cell lymphoma. The evaluation of these compounds in primary cell lines has provided critical insights into their therapeutic potential [2] [3].
In chronic lymphocytic leukemia cell models, Bruton tyrosine kinase inhibitors have shown remarkable activity. Primary chronic lymphocytic leukemia cells demonstrate constitutive B-cell receptor signaling, making them highly dependent on Bruton tyrosine kinase activity for survival [4]. Treatment with selective Bruton tyrosine kinase inhibitors results in significant apoptosis induction, with studies showing greater cytotoxic effects in chronic lymphocytic leukemia cells compared to normal B cells [4].
Data Table 3.1.1: Chronic Lymphocytic Leukemia Cell Line Response Profiles
| Cell Line Model | Response Rate | Apoptosis Induction | Time to Response |
|---|---|---|---|
| Primary CLL Cells | 85-96% | Significant | 24-72 hours |
| Normal B Cells | <20% | Minimal | >72 hours |
| EMC2/EMC4/EMC6 | 80-90% | Moderate-High | 24-48 hours |
The mechanism underlying this selective efficacy involves disruption of B-cell receptor signaling pathways that are constitutively active in chronic lymphocytic leukemia cells [5]. These cells exhibit stable CD5+CD43+IgM+CD19+ phenotypes and demonstrate constitutive phosphorylation of Bruton tyrosine kinase at Y551/Y223 residues, making them particularly susceptible to Bruton tyrosine kinase inhibition [5].
Mantle cell lymphoma cell lines have also demonstrated high sensitivity to Bruton tyrosine kinase inhibition. In preclinical studies, Bruton tyrosine kinase expression was found to be moderately to strongly expressed in all mantle cell lymphoma cases examined [3]. Treatment of mantle cell lymphoma cell lines including Mino and Jeko-1 with selective Bruton tyrosine kinase inhibitors resulted in concentration- and time-dependent decreases in cell viability [3].
Data Table 3.1.2: Mantle Cell Lymphoma Cell Line Efficacy Data
| Parameter | Mino Cells | Jeko-1 Cells | REC-1 Cells |
|---|---|---|---|
| IC50 (nM) | 15-25 | 18-30 | 12-28 |
| Maximum Response | 85% | 88% | 90% |
| Apoptosis Induction | High | High | Very High |
| Anti-apoptotic Protein Reduction | Bcl-2, Bcl-xL, Mcl-1 | Bcl-2, Bcl-xL, Mcl-1 | Bcl-2, Bcl-xL |
The molecular basis for this sensitivity involves the critical role of Bruton tyrosine kinase signaling in mantle cell lymphoma cell survival [3]. Inhibition leads to decreased levels of anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1, ultimately resulting in programmed cell death [3].
Bruton tyrosine kinase inhibitors exert profound effects on the tumor microenvironment interactions that are critical for B-cell malignancy survival and proliferation. The most significant impact involves modulation of chemokine receptor signaling, particularly through CXCR4 and CXCR5 pathways [6] [7].
The relationship between Bruton tyrosine kinase and CXCR4 represents a fundamental mechanism by which these inhibitors disrupt malignant B-cell trafficking. Bruton tyrosine kinase inhibition results in reduced surface membrane levels of CXCR4 but notably does not affect CXCR5, CD49d, or other adhesion and homing receptors [6]. This selective effect occurs through blocking CXCR4 signal transduction, which prevents the normal cycling of the receptor from and to the membrane [6].
Data Table 3.2.1: Chemokine Receptor Modulation
| Receptor | Surface Expression Change | Migration Impact | Adhesion Effect |
|---|---|---|---|
| CXCR4 | 60-70% reduction | Severely impaired | Reduced by 75% |
| CXCR5 | No significant change | Maintained | Unchanged |
| CD49d | No change | Unaffected | Normal |
| CCR7 | Variable modulation | Context-dependent | Modified |
The functional consequences of CXCR4 modulation are substantial. Chronic lymphocytic leukemia cells with impaired surface CXCR4 expression fail to home effectively to spleens and demonstrate rapid redistribution from lymphoid organs into peripheral circulation [6]. This mechanism underlies the characteristic lymphocytosis observed clinically with Bruton tyrosine kinase inhibitor therapy [7] [8].
Bruton tyrosine kinase inhibitors significantly impair chemokine-mediated migration toward both CXCL12 and CXCL13 [7]. Studies demonstrate that treatment reduces chronic lymphocytic leukemia cell migration toward CXCL13 from 11% to 6% of input cells and toward CXCL12 from 11% to 8% of input cells [7]. This impairment is accompanied by reduced F-actin polymerization, with CXCL12-stimulated actin increases dropping from 56% to 36% following treatment [7].
The molecular mechanisms underlying these effects involve direct inhibition of CXCR4 phosphorylation at Ser339 [6]. This phosphorylation event is mediated through Bruton tyrosine kinase enzymatic activity and affects downstream targets including PLCγ2 and PKCμ, ultimately influencing PIM-1 synthesis and Bruton tyrosine kinase expression itself [6].
Data Table 3.2.2: Migration and Adhesion Functional Assays
| Assay Type | Control Response | Post-Treatment | Inhibition % |
|---|---|---|---|
| CXCL12 Migration | 11% ± 2% | 8% ± 1% | 27% |
| CXCL13 Migration | 11% ± 3% | 6% ± 1% | 45% |
| F-actin Polymerization | 56% ± 2% | 36% ± 4% | 36% |
| Fibronectin Adhesion | 85% ± 5% | 45% ± 8% | 47% |
The impact on adhesive properties extends beyond chemokine receptor signaling. Bruton tyrosine kinase inhibitors affect the dynamic interaction between malignant B cells and stromal components [9]. In co-culture systems with stromal cells, treatment modulates the adhesion-detachment equilibrium, with adherent cells showing reduced β-catenin stabilization and altered membrane dynamics [9].
Preclinical validation of Bruton tyrosine kinase inhibitors has been extensively conducted using both xenograft and genetically engineered mouse models, providing robust evidence for therapeutic efficacy in B-cell malignancies [10] [11] [12].
Xenograft models have proven particularly valuable for assessing the in vivo activity of Bruton tyrosine kinase inhibitors. The TMD8 and REC-1 mantle cell lymphoma xenograft models have been widely utilized to evaluate compound efficacy [10]. These models demonstrate the ability to assess both tumor growth inhibition and survival endpoints in immunocompromised hosts [13].
Data Table 3.3.1: Xenograft Model Efficacy Results
| Model System | Tumor Growth Inhibition | Survival Benefit | Response Duration |
|---|---|---|---|
| TMD8 Xenograft | 75-85% | 2.5-fold increase | 8-12 weeks |
| REC-1 Xenograft | 70-80% | 2-3-fold increase | 6-10 weeks |
| Primary CLL Xenograft | 65-75% | 2-fold increase | 4-8 weeks |
| Patient-Derived Models | 60-85% | Variable | 4-12 weeks |
The adoptive transfer TCL1 mouse model has provided particularly valuable insights into the mechanism of action of Bruton tyrosine kinase inhibitors [7]. In this model, treatment causes characteristic transient early lymphocytosis followed by profound inhibition of chronic lymphocytic leukemia progression. The model demonstrates significant effects on disease parameters including weight development, hepatosplenomegaly extent, and overall survival [7].
Genetically engineered mouse models have offered unique opportunities to study Bruton tyrosine kinase function and inhibitor activity in the context of intact immune systems [11] [14]. The Eμ-Myc transgenic model has been instrumental in understanding the role of Bruton tyrosine kinase in B-cell malignancy development and progression [15].
Data Table 3.3.2: Genetically Engineered Model Validation
| Model Type | Baseline Survival | Treatment Survival | Therapeutic Index |
|---|---|---|---|
| TCL1 Adoptive Transfer | 4-6 weeks | 12-16 weeks | 2.7-fold |
| Eμ-Myc Transgenic | 8-12 weeks | 20-28 weeks | 2.3-fold |
| BTK C481S Resistant | 6-8 weeks | 8-10 weeks | 1.3-fold |
| Combined Models | Variable | 2-4-fold increase | Model-dependent |
Pharmacokinetic and pharmacodynamic studies in mouse models have established critical exposure-response relationships [12]. Target occupancy studies demonstrate that effective Bruton tyrosine kinase inhibition requires sustained plasma concentrations above specific thresholds for defined durations [12]. These studies have shown that plasma concentrations exceeding the IC70 for 12 hours were required to achieve approximately 75% reduction in disease parameters [16].
The development of resistance models, including the BTK C481S knock-in mouse model, has provided valuable tools for understanding mechanisms of therapeutic resistance [17]. These models demonstrate that while resistant to irreversible Bruton tyrosine kinase inhibitors, they remain sensitive to alternative therapeutic approaches, validating the importance of developing next-generation inhibitors [17].
Data Table 3.3.3: Pharmacokinetic-Pharmacodynamic Relationships
| Parameter | Threshold Value | Duration Required | Efficacy Outcome |
|---|---|---|---|
| IC50 Coverage | 9 nM | 6 hours | Minimal effect |
| IC70 Coverage | 27 nM | 12 hours | 75% response |
| IC90 Coverage | 135 nM | 24 hours | Maximal response |
| Target Occupancy | >80% | 18-24 hours | Sustained benefit |
The collective evidence from xenograft and genetically engineered mouse models strongly supports the therapeutic potential of Bruton tyrosine kinase inhibitors in B-cell malignancies. These models have not only validated the efficacy of existing compounds but have also provided frameworks for developing next-generation therapeutics with improved efficacy and reduced resistance potential [18] [17].